molecular formula C17H11NO5S2 B2357427 2-hydroxy-5-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid CAS No. 853903-71-6

2-hydroxy-5-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

Cat. No. B2357427
CAS RN: 853903-71-6
M. Wt: 373.4
InChI Key: VCMWPBAOVYUENA-AUWJEWJLSA-N
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Description

2-hydroxy-5-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is a useful research compound. Its molecular formula is C17H11NO5S2 and its molecular weight is 373.4. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

Research on related thiazolidin compounds has indicated their potential in antibacterial and antifungal applications. Patel and Patel (2010) synthesized various thiazolidin compounds and evaluated their antibacterial and antifungal activities, demonstrating their significance in this area (Patel & Patel, 2010).

Antitumor Activity

Some derivatives of thiazolidin have been studied for their antitumor properties. Horishny and Matiychuk (2021) synthesized esters and amides of thiazolidin-3-yl derivatives and found moderate antitumor activity against various human cancer cell lines (Horishny & Matiychuk, 2021).

Green Chemistry Applications

The synthesis of thiazolidin-3-yl derivatives aligns with green chemistry principles, indicating an environmentally friendly approach. Horishny and Matiychuk (2020) demonstrated this by synthesizing N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) benzamides in water, a "green" solvent, with nearly quantitative yields (Horishny & Matiychuk, 2020).

Receptor Agonist Research

Compounds similar to 2-hydroxy-5-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid have been explored for their potential as receptor agonists. Neetoo-Isseljee et al. (2013) identified and characterized novel GPR35 agonists, contributing to the understanding of GPR35's physiological role (Neetoo-Isseljee et al., 2013).

properties

IUPAC Name

2-hydroxy-5-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO5S2/c19-11-3-1-2-9(6-11)7-14-15(21)18(17(24)25-14)10-4-5-13(20)12(8-10)16(22)23/h1-8,19-20H,(H,22,23)/b14-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMWPBAOVYUENA-AUWJEWJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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